
Dibenzo(b,e)(1,4)dioxin, bromodichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,e)(1,4)dioxin, bromodichloro- is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with bromine and chlorine atoms attached to the structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, bromodichloro- typically involves the bromination and chlorination of dibenzo(b,e)(1,4)dioxin. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is designed to be efficient and environmentally friendly, minimizing the release of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, bromodichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to less substituted products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,e)(1,4)dioxin, bromodichloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dibenzo(b,e)(1,4)dioxin, bromodichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites, altering the activity of these targets and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar structure but without halogen substitutions.
Polychlorinated dibenzodioxins: Compounds with multiple chlorine atoms, known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins: Similar to polychlorinated dibenzodioxins but with bromine atoms.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, bromodichloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
107227-59-8 |
|---|---|
Molekularformel |
C12H8BrCl2O2-3 |
Molekulargewicht |
335.00 g/mol |
IUPAC-Name |
dibenzo-p-dioxin;bromide;dichloride |
InChI |
InChI=1S/C12H8O2.BrH.2ClH/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;;;/h1-8H;3*1H/p-3 |
InChI-Schlüssel |
UMXXZRBPSFOMHJ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2.[Cl-].[Cl-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


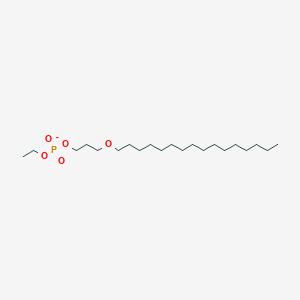

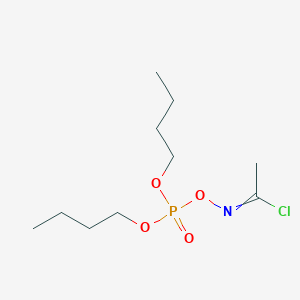


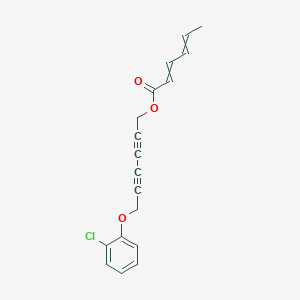
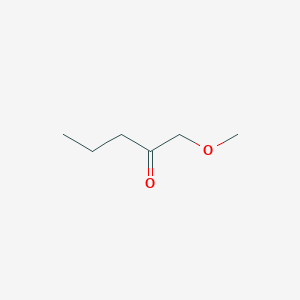
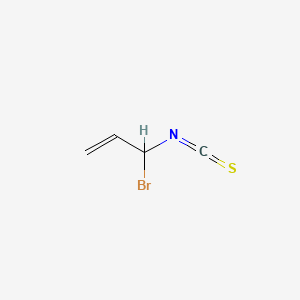
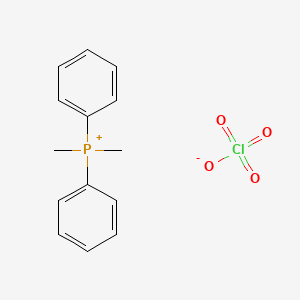
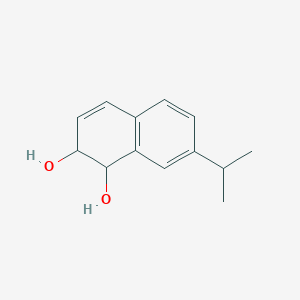

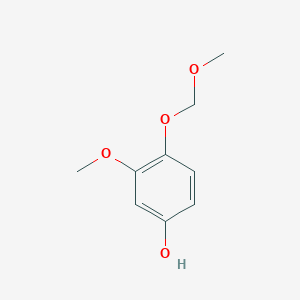

![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
